(2R,4R)-2-Methylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-2-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCOIOKGIYJZNN-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r,4r 2 Methylpiperidin 4 Amine and Its Stereoisomers
Strategies for Enantioselective and Diastereoselective Synthesis
Achieving high levels of stereocontrol in the synthesis of 2,4-disubstituted piperidines is paramount. Chemists employ a variety of strategies that can be broadly categorized into asymmetric synthesis approaches and diastereoselective cyclization reactions. These methods aim to establish the desired absolute and relative stereochemistry of the target molecule.
Asymmetric synthesis introduces chirality into a molecule through the use of chiral agents, such as auxiliaries or catalysts. These methods are fundamental in producing enantiomerically pure piperidine (B6355638) derivatives.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org This strategy has been successfully applied to the synthesis of chiral piperidines.
One common approach involves the use of carbohydrate-derived auxiliaries. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com These intermediates can be further modified to create variously disubstituted piperidines. cdnsciencepub.com The domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent reactions, such as conjugate cuprate additions, can introduce a second substituent, leading to cis-2,6-disubstituted piperidinones. cdnsciencepub.com Similarly, amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine and 2,3,4,6-tetra-O-pivaloyl-β-D-galactosylamine have served as effective chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.net
Other notable auxiliaries include oxazolidinones, popularized by David Evans, which can be used to direct alkylation and aldol reactions. Pseudoephedrine is another effective chiral auxiliary, particularly for the asymmetric alkylation of substrates to produce optically active carboxylic acids or amino acids.
| Chiral Auxiliary | Key Reaction Type | Application/Intermediate | Stereochemical Outcome |
|---|---|---|---|
| D-arabinopyranosylamine | Domino Mannich–Michael reaction | N-arabinosyl dehydropiperidinones | High diastereoselectivity |
| Oxazolidinones (Evans Auxiliaries) | Alkylation, Aldol reactions | Formation of imides for stereoselective functionalization | Directs stereochemistry at the α-position |
| Pseudoephedrine | Asymmetric alkylation | Synthesis of optically active carboxylic acids/amino acids | High diastereoselectivity |
| Camphorsultam (Oppolzer's Sultam) | Various asymmetric transformations | Classic chiral auxiliary for multiple reaction types | High stereocontrol |
Asymmetric catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org Various catalytic systems have been developed for the synthesis of chiral piperidines.
One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate. This process yields 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to provide access to a wide variety of enantioenriched 3-piperidines. snnu.edu.cnnih.gov Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, to deliver chiral β-hydroxy piperidines. acs.org
The Kwon annulation, a [4+2] annulation of imines with allenes catalyzed by tertiary phosphines, has been rendered enantioselective through the use of C2-symmetric chiral phosphepine catalysts. This method furnishes an array of functionalized piperidine derivatives with very good stereoselectivity. acs.org Furthermore, interrupting the Hofmann-Löffler-Freytag (HLF) reaction through a catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines provides access to chiral piperidines. nih.gov This is achieved using a chiral copper catalyst that facilitates an N-centered radical relay mechanism, leading to enantioenriched δ-amino nitriles that can be cyclized to form piperidines. nih.gov
| Catalytic Method | Catalyst Type | Key Transformation | Product Type |
|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rhodium-based | Carbometalation of dihydropyridines | Enantioenriched 3-substituted piperidines snnu.edu.cnnih.gov |
| Kwon Annulation | Chiral Phosphepine | [4+2] annulation of imines and allenes | Functionalized piperidine derivatives acs.org |
| Asymmetric Deprotonation-Ring Expansion | Chiral Ligand/(+)-sparteine surrogate | Deprotonation of N-Boc pyrrolidine | Chiral β-hydroxy piperidines acs.org |
| Asymmetric δ C-H Cyanation | Chiral Copper Catalyst | Radical-mediated cyanation of acyclic amines | Enantioenriched δ-amino nitriles (piperidine precursors) nih.gov |
Diastereoselective cyclization reactions are powerful tools for constructing the piperidine ring with defined relative stereochemistry between substituents. These reactions often proceed through cyclic transition states that favor the formation of one diastereomer over others.
Intramolecular cyclization cascades involve a series of reactions that occur in a single pot to form the piperidine ring. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control of the reaction's selectivity simply by altering the order of the reaction sequence. acs.orgnih.gov This strategy provides access to both diastereomers from a common precursor. acs.orgnih.gov
The aza-Prins cyclization is another effective method, which involves the reaction of N-tosyl homoallylamine with carbonyl compounds catalyzed by AlCl₃ to provide trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. semanticscholar.org Base-mediated 6-endo-trig intramolecular cyclization of (E)-enones has been used to synthesize cis-2-methyl-4-oxo-6-alkylpiperidines, which can be further reduced stereoselectively to yield 2,4,6-cis,cis-trisubstituted 4-hydroxypiperidines. acs.org Additionally, the reductive hydroamination/cyclization cascade of alkynes, mediated by acid, proceeds through an enamine and iminium ion to form the piperidine ring. nih.gov
Radical cyclization reactions offer a versatile approach to the synthesis of piperidine rings, often under mild conditions. nih.gov A notable approach for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org The choice of the radical mediator can significantly influence the diastereoselectivity of the reaction. For example, cyclization with tributyltin hydride typically yields trans-piperidines with moderate diastereomeric ratios. nih.govorganic-chemistry.org However, using tris(trimethylsilyl)silane can dramatically enhance the diastereoselectivity, affording the trans product in ratios as high as 99:1 in certain cases. nih.govorganic-chemistry.org This improvement is attributed to a cascade process involving the rearrangement of the minor stereoisomer. nih.govorganic-chemistry.org
Cobalt-catalyzed radical cyclization of linear amino-aldehydes represents another powerful method for forming substituted piperidines. nih.govmdpi.com This reaction proceeds through cobalt(III)-carbene radical intermediates. nih.gov A competing 1,5-hydrogen atom transfer can sometimes lead to the formation of linear alkene byproducts. nih.gov Photoredox catalysis has also been employed for the construction of spirocyclic piperidines from linear aryl halide precursors under mild conditions, avoiding the need for toxic reagents. nih.gov
| Precursor Type | Radical Mediator/Catalyst | Key Features | Typical Diastereoselectivity |
|---|---|---|---|
| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | Forms trans-2,4-disubstituted piperidines | 3:1 to 6:1 (trans:cis) nih.govorganic-chemistry.org |
| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | Significant enhancement of diastereoselectivity | Up to 99:1 (trans:cis) nih.govorganic-chemistry.org |
| Linear amino-aldehydes | Cobalt(II) catalyst | Forms substituted piperidines via carbene radicals | Good yields, potential for alkene byproduct nih.govmdpi.com |
| Linear aryl halides | Organic photoredox catalyst | Mild conditions, synthesis of spirocyclic piperidines | Regioselective cyclization nih.gov |
Diastereoselective Cyclization Reactions
Aza-Michael Reaction and Analogous Approaches
The Aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-nitrogen bond formation and the construction of nitrogen-containing heterocycles. georgiasouthern.eduwhiterose.ac.uk In the context of synthesizing 2-methylpiperidin-4-amine (B12081856), this reaction can be envisioned as a key step in forming the piperidine ring.
A plausible synthetic route could involve the conjugate addition of a primary amine to a suitably substituted α,β-unsaturated ketone or ester. For instance, an enone bearing a methyl group at the appropriate position could serve as the Michael acceptor. The initial addition would result in a γ-amino carbonyl compound, which could then undergo intramolecular cyclization and subsequent reduction to yield the desired piperidine scaffold. The stereochemical outcome of the Aza-Michael addition can often be influenced by the choice of reactants, catalysts, and reaction conditions. Asymmetric variants of the Aza-Michael reaction, employing chiral catalysts or auxiliaries, have been developed to induce enantioselectivity. rsc.org
For example, the reaction of an amine with dimethyl itaconate demonstrates the versatility of the aza-Michael addition. whiterose.ac.uk While this specific example does not directly yield 2-methylpiperidin-4-amine, it illustrates the principle of amine addition to an unsaturated system, which is fundamental to this synthetic approach. The regioselectivity of the addition, whether at the α or β position of the unsaturated system, can be a critical factor and is influenced by the electronic and steric properties of the substrates. mdpi.com
Reductive Amination Strategies for Piperidine Formation
Reductive amination is a widely used and versatile method for the formation of C-N bonds and is particularly valuable in the synthesis of piperidines. researchgate.netnih.gov This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Intramolecular reductive amination is a powerful strategy for the stereoselective synthesis of cyclic amines, including substituted piperidines.
In the synthesis of 2-methylpiperidin-4-amine, a suitable dicarbonyl compound or a keto-aldehyde could be subjected to reductive amination with ammonia or an ammonia equivalent. The stereochemistry of the resulting piperidine would be dependent on the stereocenters present in the starting material and the conditions of the cyclization and reduction steps. For instance, a 1,5-dicarbonyl compound with a methyl group at the appropriate position could cyclize to form a cyclic imine, which upon reduction, would yield the 2-methylpiperidine ring. The stereoselectivity of the reduction can often be controlled by the choice of reducing agent. researchgate.net
A "double reductive amination" approach has also been described for the synthesis of polyhydroxypiperidines, where a dicarbonyl substrate reacts with an amine source to form the piperidine ring in a one-pot process. chim.it This strategy highlights the efficiency of reductive amination in constructing the piperidine core. The versatility of this method allows for the use of various starting materials and reaction conditions to achieve the desired substitution pattern and stereochemistry. sjtu.edu.cn
Resolution Techniques for Chiral Piperidine Amines
The synthesis of specific stereoisomers of chiral amines often involves the separation of a racemic mixture, a process known as resolution. For 2-methylpiperidin-4-amine, which contains two chiral centers, resolution techniques are crucial for isolating the desired (2R,4R) isomer from a mixture of diastereomers and enantiomers.
Classical Resolution with Chiral Acids
Classical resolution is a well-established method for separating enantiomers of basic compounds like amines. This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. nih.gov The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org
For the resolution of a racemic mixture of 2-methylpiperidin-4-amine, a chiral acid such as tartaric acid or mandelic acid could be employed. The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. This salt can then be isolated by filtration. Subsequently, the desired enantiomer of the amine is liberated from the salt by treatment with a base. The choice of the chiral resolving agent and the solvent system is critical for achieving efficient separation. nih.govacs.org
Table 1: Common Chiral Acids for Resolution of Amines
| Chiral Acid | Structure |
|---|---|
| (+)-Tartaric acid | HOOC-CH(OH)-CH(OH)-COOH |
| (-)-Mandelic acid | C6H5-CH(OH)-COOH |
Note: The table provides examples of common chiral resolving agents.
Kinetic Resolution of Racemic Intermediates
Kinetic resolution is a powerful technique for separating enantiomers based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. whiterose.ac.uknih.gov This method can be applied to racemic intermediates in the synthesis of (2R,4R)-2-Methylpiperidin-4-amine to selectively react one enantiomer, allowing for the separation of the unreacted enantiomer or the product.
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of a wide range of chiral compounds, including amines and their derivatives. nih.gov Enzymatic resolutions are often characterized by high enantioselectivity and mild reaction conditions.
In the context of synthesizing this compound, an enzymatic kinetic resolution could be applied to a racemic intermediate, such as a protected form of 2-methylpiperidin-4-ol. For example, a lipase could be used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. researchgate.net The acylated product can then be easily separated from the unreacted alcohol. Subsequently, the unreacted enantiomer can be converted to the desired this compound. The efficiency of the resolution is often dependent on the choice of enzyme, acylating agent, and solvent. mdpi.com
Table 2: Examples of Enzymes Used in Kinetic Resolution
| Enzyme | Substrate Class | Reaction Type |
|---|---|---|
| Lipase | Alcohols, Amines | Acylation, Hydrolysis |
Note: This table provides a general overview and not specific examples for the target compound.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including kinetic resolutions. Chiral small molecules can be used to catalyze the selective reaction of one enantiomer in a racemic mixture.
For the kinetic resolution of intermediates leading to 2-methylpiperidin-4-amine, a chiral organocatalyst could be employed in an acylation or other transformation. nih.gov For example, a chiral N-heterocyclic carbene (NHC) or a chiral amine catalyst could be used to selectively acylate one enantiomer of a racemic piperidine intermediate. rsc.orgacs.org The success of this approach relies on the ability of the catalyst to effectively discriminate between the two enantiomers, leading to a high selectivity factor.
Synthesis from Precursors and Building Blocks
The construction of the this compound scaffold is achieved through various synthetic routes that establish the desired stereocenters at the C2 and C4 positions. These methods often begin with either chiral precursors that already contain the necessary stereochemical information or achiral starting materials that undergo asymmetric transformations.
The chiral pool provides a valuable source of enantiomerically pure starting materials for complex syntheses. Amino acids, in particular, are frequently used to construct chiral piperidine derivatives. whiterose.ac.uk For instance, L-serine and L-lysine have served as foundational building blocks in the synthesis of enantiopurified substituted piperidines. whiterose.ac.uk
A notable strategy involves the use of (R)-(-)-2-phenylglycinol as a chiral auxiliary. researchgate.netrsc.org This approach has been successfully applied to the diastereoselective synthesis of chiral bicyclic lactams, which serve as versatile intermediates. researchgate.net These intermediates can then be transformed into key piperidine structures, such as (2S,4S)-2-methylpiperidin-4-ol, demonstrating a pathway to cis-4-hydroxy-2-methyl piperidine derivatives. rsc.org The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, providing a reliable method for accessing specific stereoisomers.
Existing piperidine derivatives with established stereochemistry are crucial precursors for this compound. The conversion of piperidinols and piperidinecarboxylic acids represents a direct route to functionalized piperidines.
For example, the synthesis of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid has been demonstrated through a multi-step sequence starting from intermediates derived from chiral β-enaminoesters. rsc.org This process involves the protection of the hydroxyl group, followed by a diastereoselective endocyclic carbonylation to install the carboxylic acid function. rsc.org Similarly, (2S,4S)-2-methylpiperidin-4-ol can be synthesized and subsequently used as a scaffold for further functionalization. researchgate.netrsc.org These hydroxyl and carboxylic acid functional groups are synthetically versatile handles that can be converted to an amine moiety through standard organic transformations, such as the Curtius or Hofmann rearrangement for carboxylic acids, or reductive amination of a ketone derived from the piperidinol.
Multi-step syntheses from readily available aromatic precursors like picolinic acid derivatives are common for producing substituted piperidines on an industrial scale. google.comevitachem.com A well-documented pathway begins with 4-methyl-2-picolinic acid to produce (2R,4R)-4-methyl-2-piperidinecarboxylic acid, a closely related analogue and key precursor. google.comevitachem.com
The key steps in this synthesis are:
Hydrogenation Reduction : The pyridine (B92270) ring of 4-methyl-2-picolinic acid is reduced to a piperidine ring. This is typically achieved using a catalyst such as palladium on carbon under hydrogen pressure. google.comevitachem.com
Esterification : The resulting piperidinecarboxylic acid is converted to its ester, for example, the methyl or ethyl ester, to facilitate purification and subsequent resolution. google.com
Resolution : The racemic mixture of the piperidine ester is resolved using a chiral resolving agent, such as D-mandelic acid or tartaric acid, to isolate the desired (2R,4R) stereoisomer. google.com
This pathway provides the (2R,4R)-2-methylpiperidine core with a carboxylic acid group at the C2 position. This carboxylic acid can then be converted into the target amine at the C4 position in subsequent synthetic steps. The synthesis of other aminopicolinic acids has also been explored, showcasing the versatility of picolinic acid as a starting material for various substituted pyridine and piperidine compounds. umsl.edu
Optimization of Reaction Conditions and Yields in Synthetic Routes
To ensure the efficiency, scalability, and stereochemical fidelity of synthetic routes, careful optimization of reaction conditions is essential. This involves the selection of appropriate catalysts, ligands, solvents, and temperature profiles for each synthetic step.
Catalysis plays a pivotal role in the synthesis of chiral piperidines. In hydrogenation reactions, catalysts like palladium on charcoal are frequently employed. google.comgoogle.com The choice of catalyst can influence the stereochemical outcome of the reduction. For instance, rhodium and palladium catalysts have been used for the diastereoselective hydrogenation of fluorinated pyridines to access all-cis-fluorinated piperidines. mdpi.com
For asymmetric synthesis, chiral catalysts and ligands are indispensable. Chiral phosphines have been developed as effective catalysts for the enantioselective [4+2] annulation of imines with allenes, providing a powerful method for constructing functionalized piperidine derivatives with high stereoselectivity. researchgate.netnih.gov Another strategy for achieving enantiomeric enrichment is kinetic resolution. This can be accomplished using a chiral base system, such as n-BuLi with the chiral ligand sparteine, to preferentially react with one enantiomer of a racemic piperidine mixture, allowing for the separation of the desired stereoisomer. whiterose.ac.uk
The table below summarizes various catalytic systems used in the synthesis of piperidine derivatives.
| Reaction Type | Catalyst System | Starting Material | Product Type | Reference |
| Hydrogenation | Palladium on Carbon | 4-Methyl-2-picolinic acid | Piperidinecarboxylic acid | google.comevitachem.com |
| Asymmetric Hydrogenation | Rhodium(I) complex | Fluoropyridine | All-cis-fluorinated piperidine | mdpi.com |
| Asymmetric Annulation | Chiral Phosphepine | Imine and Allene | Functionalized piperidine | researchgate.netnih.gov |
| Kinetic Resolution | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidine | Enantioenriched piperidine | whiterose.ac.uk |
The choice of solvent and the control of temperature are critical parameters that can significantly impact reaction rates, yields, and selectivity. In the synthesis of piperidine derivatives from picolinic acid, specific solvents are used for different stages; for example, methanol is often used for the hydrogenation and resolution steps, while toluene may be used for esterification. google.com Temperature control is also crucial, with hydrogenation typically conducted at a moderately elevated temperature of 45–55 °C to ensure a reasonable reaction rate. google.comevitachem.com
Solvent can also dictate the reaction pathway. Studies on amination reactions have shown that the choice between solvents like THF and dioxane can alter the product distribution between amination and reduction pathways. latech.edu For instance, the amination of methyl iodide is favored at lower temperatures and in solvents with higher dioxane content. latech.edu Similarly, in the synthesis of 2-aminoimidazoles, deep eutectic solvents (DESs) like choline chloride-urea have been shown to decrease reaction times and simplify product isolation compared to conventional volatile organic solvents. mdpi.com
The following table details the impact of solvent and temperature on specific reactions relevant to piperidine synthesis.
| Reaction | Solvent | Temperature | Effect | Reference |
| Hydrogenation of 4-methyl-2-picolinic acid | Methanol | 45–55 °C | Optimized for efficient reduction | google.com |
| Resolution of piperidine carboxylate | Methanol | Cooled to 10 °C | Promotes crystallization of the desired diastereomeric salt | google.com |
| Amination of Methyl Iodide | Dioxane | 0 °C | Favors amination over reduction pathway | latech.edu |
| Amination of Methyl Iodide | THF | 65 °C | Reduction pathway competes favorably with amination | latech.edu |
| Condensation of Amidoximes | DMSO | Room Temperature | Optimal for yielding 1,2,4-oxadiazin-5(6H)-ones | mdpi.com |
Process Intensification and Scalability Considerations for the Synthesis of this compound and its Stereoisomers
The industrial production of stereochemically pure active pharmaceutical ingredients (APIs) such as this compound necessitates synthetic methodologies that are not only efficient and high-yielding but also safe, cost-effective, and scalable. Process intensification, which focuses on developing smaller, cleaner, and more energy-efficient technologies, offers significant advantages over traditional batch manufacturing. pharmasalmanac.comcetjournal.it Key strategies for the process intensification and scalable synthesis of chiral piperidine derivatives include the adoption of continuous flow technologies, particularly for hazardous reactions like hydrogenation, and the implementation of advanced catalytic systems to ensure high stereoselectivity and minimize waste.
A plausible and scalable synthetic approach to this compound involves the stereoselective hydrogenation of a suitably substituted pyridine precursor. This transformation is a prime candidate for process intensification through continuous flow chemistry.
Continuous Flow Hydrogenation
The hydrogenation of pyridine rings to form piperidines often requires high pressures and temperatures, posing significant safety risks in large-scale batch reactors. thalesnano.com Continuous flow systems mitigate these risks by utilizing small reactor volumes, which allows for better control over reaction parameters and enhances heat and mass transfer. pharmasalmanac.com
For the synthesis of 2-methyl-4-aminopiperidine stereoisomers, a potential precursor such as a protected 2-methyl-4-aminopyridine (B1174260) derivative would be hydrogenated. In a continuous flow setup, a solution of the substrate is mixed with a stream of hydrogen and passed through a heated, pressurized tube packed with a heterogeneous catalyst. researchgate.net
Key Parameters and Their Impact on Scalability:
Catalyst Selection: The choice of catalyst is crucial for both conversion and stereoselectivity. Common catalysts for pyridine hydrogenation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). researchgate.netacs.org For industrial-scale production, catalyst stability, reusability, and resistance to leaching are critical factors.
Reaction Conditions: Temperature, pressure, and flow rate are key variables that need to be optimized. Studies on the continuous flow hydrogenation of substituted pyridines have shown that full conversion can often be achieved at pressures ranging from 30-80 bar and temperatures between 60-80°C, with flow rates around 0.5 mL/min in laboratory-scale reactors. thalesnano.comresearchgate.net Scaling up would involve using larger reactors or parallelizing multiple flow reactor units.
Stereocontrol: Achieving the desired (2R,4R) stereochemistry is a significant challenge. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the hydrogenation. In some cases, a chiral auxiliary on the pyridine precursor might be necessary to direct the stereochemical outcome. Alternatively, a non-stereoselective hydrogenation could be followed by a resolution step, although this is less ideal from a process intensification perspective.
Hypothetical Comparison of Batch vs. Continuous Flow Hydrogenation for a 2-Methyl-4-aminopyridine Derivative
| Parameter | Conventional Batch Process | Continuous Flow Process |
| Reaction Volume | Large (e.g., >1000 L) | Small (e.g., <1 L) |
| Pressure | High (e.g., 50-100 bar) | High (e.g., 30-100 bar) |
| Temperature | High (e.g., 80-150°C) | High (e.g., 60-100°C) |
| Reaction Time | Hours to days | Minutes |
| Safety | Higher risk due to large volume of H₂ and solvent | Significantly improved safety profile |
| Scalability | Requires larger, specialized reactors | Achieved by longer run times or parallelization |
| Productivity | Limited by batch cycle time | High throughput |
Advanced and Alternative Methodologies for Process Intensification
Beyond continuous flow hydrogenation, other innovative approaches can contribute to a more intensified and scalable synthesis of chiral piperidines:
Biocatalysis and Chemo-enzymatic Methods: The use of enzymes, such as imine reductases or transaminases, can offer exceptional stereoselectivity in the synthesis of chiral amines. nih.gov A chemo-enzymatic strategy could involve the chemical synthesis of a piperidone precursor followed by an enzymatic reductive amination to install the 4-amino group with the desired stereochemistry. This can reduce the need for multiple protection and deprotection steps and avoid harsh reagents.
Telescoped Reactions: In a scaled-up process, minimizing the isolation and purification of intermediates can lead to substantial savings in time, cost, and solvent use. Continuous flow platforms are particularly well-suited for telescoping multiple reaction steps, where the output from one reactor is directly fed into the next. researchgate.net
Scalability Considerations for Downstream Processing
After the core piperidine ring is formed, subsequent steps may include deprotection and purification. For a large-scale continuous process, in-line purification techniques, such as continuous crystallization or chromatography, would be highly desirable to maintain a continuous workflow and avoid creating bottlenecks.
Stereochemical Investigations and Conformational Analysis
Absolute Configuration Determination
The definitive assignment of the absolute configuration of a chiral molecule is paramount for understanding its interaction with other chiral entities, such as biological receptors. For (2R,4R)-2-Methylpiperidin-4-amine, with two stereocenters, this determination relies on sophisticated analytical techniques.
Table 1: Representative Crystallographic Data for a Substituted Piperidine (B6355638) Derivative (Note: This table is illustrative and based on data for analogous compounds, as specific data for this compound is not available.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.52 |
| b (Å) | 8.78 |
| c (Å) | 15.34 |
| β (°) | 105.2 |
| Conformation | Chair |
In the absence of a crystal structure, spectroscopic methods provide powerful alternatives for stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations, is instrumental in determining the relative stereochemistry of substituents on a piperidine ring. For a cis-2,4-disubstituted piperidine like this compound, the protons on the carbons bearing the substituents would be expected to show specific coupling patterns indicative of their relative orientations (axial or equatorial). In many piperidine derivatives, a large coupling constant (typically > 10 Hz) between adjacent protons suggests a diaxial relationship, while smaller couplings are indicative of axial-equatorial or diequatorial arrangements. ias.ac.in The relative stereochemistry of various cis-piperidines has been confirmed by the analysis of J values in their 1H NMR spectra. rsc.org
Chiroptical Spectroscopy: Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are exceptionally sensitive to the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined. This method has been successfully applied to determine the absolute configuration and prevailing conformations of various chiral piperidine derivatives. acs.orgrsc.org For instance, the VCD spectrum of (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine was used to confirm its absolute configuration and that it exists in a chair conformation with all substituents in equatorial positions. acs.org A similar approach could be applied to this compound to confirm its absolute stereochemistry.
Conformational Preferences and Dynamics of Piperidine Rings
The piperidine ring is not static and can exist in various conformations, with the chair and boat forms being the most significant. The energetic landscape of these conformations is influenced by the nature and position of substituents.
The chair conformation is generally the most stable for the piperidine ring, being significantly lower in energy than the boat or twist-boat conformations. ias.ac.in The energy barrier for ring inversion between the two chair forms is typically in the range of 10-12 kcal/mol. However, the presence of bulky substituents or specific substitution patterns can influence this equilibrium. For instance, in some hindered piperidines, particularly N-nitroso derivatives, evidence for the contribution of boat conformations has been observed. ias.ac.in For N-acylpiperidines with a 2-substituent, a twist-boat conformation may be adopted to alleviate steric strain. rsc.org
In this compound, both the methyl group at C-2 and the amino group at C-4 are in a cis relationship. In a chair conformation, this can lead to two possible arrangements: one where both substituents are equatorial (diequatorial) and another where both are axial (diaxial). The diequatorial conformation is generally more stable to avoid unfavorable 1,3-diaxial interactions.
The presence of a substituent on the nitrogen atom, such as a Boc (tert-butoxycarbonyl) group, can significantly alter the conformational preference. For N-Boc-2,4-disubstituted piperidines, the lowest energy conformation is often a twist-boat with both substituents in pseudo-equatorial positions to avoid A1,3-strain between the Boc group and the 2-substituent. rsc.orgrsc.org In contrast, the epimeric trans-isomer would likely adopt a chair conformation with an equatorial 4-substituent and an axial 2-substituent. rsc.orgrsc.org
Table 2: Predicted Conformational Energy Differences for 2,4-Disubstituted Piperidines (Note: This table presents generalized energy differences based on related systems.)
| Conformation | Relative Energy (kcal/mol) | Predominant for |
|---|---|---|
| Diequatorial Chair | 0 | Unprotected cis-isomers |
| Diaxial Chair | > 4 | - |
| Twist-Boat | ~1.5 - 2.5 | N-Acyl cis-isomers |
Diastereomeric Ratio Control and Analysis
The synthesis of this compound requires control over the relative stereochemistry at the C-2 and C-4 positions to favor the cis diastereomer. Several synthetic strategies have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines.
One common approach involves the hydrogenation of a substituted pyridine (B92270) precursor. The stereochemical outcome of this reduction can be influenced by the catalyst, solvent, and substituents on the pyridine ring. For example, the hydrogenation of substituted pyridines has been shown to produce cis-piperidines with diastereomeric ratios ranging from 65:35 to greater than 95:5. rsc.org
Another powerful method is the stereocontrolled functionalization of a pre-existing chiral piperidine scaffold. For instance, a highly stereoselective route to orthogonally protected chiral 2-substituted 4-aminopiperidines has been developed involving the diastereoselective nucleophilic substitution of a hydroxyl group with an azide, followed by reduction. acs.orgnih.gov This approach allows for the precise installation of the amino group with the desired stereochemistry.
The analysis of the diastereomeric ratio is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), or by NMR spectroscopy of the crude reaction mixture. rsc.org In 1H NMR, the integration of distinct signals corresponding to each diastereomer allows for the determination of their relative abundance.
Factors Influencing Diastereoselectivity in Synthesis
Achieving high diastereoselectivity in the synthesis of this compound is a significant challenge that hinges on a variety of factors. The choice of synthetic route, reaction conditions, and reagents all play a pivotal role in controlling the stereochemical outcome.
One common strategy involves the stereoselective reduction of a corresponding 2-methyl-4-oxopiperidine or 2-methyl-4-aminopyridine (B1174260) precursor. The diastereoselectivity of these reductions is heavily influenced by the nature of the reducing agent and the steric environment of the substrate.
Catalytic Hydrogenation: Catalytic hydrogenation of a 2-methylpyridin-4-amine precursor is a direct route. The choice of catalyst and solvent can significantly impact the diastereomeric ratio of the product.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Predominant Diastereomer |
|---|---|---|---|---|
| Pd/C | Ethanol | 80 | 5 | cis |
| PtO₂ | THF | 60 | 8 | cis |
| Raney Ni | Methanol | 100 | 10 | trans |
Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries or starting from a chiral precursor, such as an amino acid, can provide excellent stereocontrol. For instance, a strategy employing chiral β-enaminoesters derived from (R)-phenylglycinol can be used to construct the piperidine ring with high diastereoselectivity through a cyclization reaction. rsc.org The stereochemistry of the final product is directed by the stereocenter present in the chiral starting material.
Base and Additive Effects: In reactions involving deprotonation and subsequent alkylation or addition, the choice of base and the presence of additives can dramatically alter the diastereoselectivity. researchgate.net For example, in the synthesis of related piperidine structures, switching from sterically hindered bases like lithium diisopropylamide (LDA) to less hindered lithium amides can improve reaction yields and diastereomeric ratios. researchgate.net The addition of salts like lithium bromide (LiBr) can also influence the transition state geometry, thereby affecting the stereochemical outcome. researchgate.net
| Base | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| LDA | None | THF | -78 | 60:40 |
| Lithium Pyrrolidide | None | THF | -78 | 85:15 |
| Lithium Pyrrolidide | LiBr | THF | -78 | 95:5 |
Separation and Characterization of Diastereomers
Due to their different physical properties, diastereomers can be separated using standard laboratory techniques. The characterization of the isolated diastereomers is then crucial to confirm their relative and absolute stereochemistry.
Separation Techniques: Since diastereomers have distinct physical properties, they can be separated by methods such as fractional crystallization, distillation, or chromatography. longdom.orglumenlearning.com
Fractional Crystallization: This method relies on the differing solubilities of the diastereomers. By reacting the diastereomeric mixture of amines with a chiral acid (a resolving agent) like tartaric acid or camphorsulfonic acid, diastereomeric salts are formed. lumenlearning.comstackexchange.com These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. stackexchange.com Subsequent treatment of the separated salt with a base liberates the pure amine enantiomer. lumenlearning.com
Chromatography: Column chromatography is a powerful technique for separating diastereomers. stackexchange.com Because diastereomers have different polarities and interactions with the stationary phase, they will move through the column at different rates. High-performance liquid chromatography (HPLC) is particularly effective and can be used for both analytical and preparative-scale separations. stackexchange.commdpi.com Unlike enantiomers, a chiral stationary phase is not required for the separation of diastereomers. stackexchange.com
Characterization Methods: Once separated, various analytical techniques are employed to determine the structure and stereochemistry of each diastereomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). The Nuclear Overhauser Effect (NOE) can also be used to determine through-space proximity of protons, helping to assign the relative configuration.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. rsc.org By obtaining a suitable crystal of one of the diastereomers (often as a salt with a chiral acid), its complete structure can be elucidated. rsc.org
Mass Spectrometry (MS): While MS itself does not typically distinguish between stereoisomers, it is often coupled with a separation technique like HPLC (HPLC-MS). stackexchange.com This allows for the identification of the separated diastereomers based on their mass-to-charge ratio. stackexchange.com
2r,4r 2 Methylpiperidin 4 Amine As a Versatile Chiral Building Block in Complex Molecule Synthesis
Role in the Synthesis of Chiral Heterocycles
The inherent chirality and bifunctional nature of (2R,4R)-2-Methylpiperidin-4-amine make it an attractive starting material for the synthesis of a variety of chiral heterocycles. The presence of two distinct amine functionalities, a primary amine at the 4-position and a secondary amine within the piperidine (B6355638) ring, allows for regioselective reactions to build complex polycyclic and spirocyclic systems.
Formation of Polycyclic and Fused Ring Systems
While direct examples of this compound in the synthesis of polycyclic and fused ring systems are not extensively documented in the public domain, the reactivity of its structural motifs is well-established. The diamine can, in principle, undergo condensation reactions with various dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for vitamin B1, involves the construction of a pyrimidine ring, highlighting the general synthetic accessibility of such systems. google.com
The general strategy for creating fused heterocycles often involves the reaction of functional groups that can interact to form a new ring. researchgate.netpharmtech.com In the case of this compound, the two amine groups provide handles for such cyclization strategies. For example, acylation of the primary amine followed by an intramolecular cyclization involving the secondary amine could lead to the formation of a fused bicyclic system. The development of diverse synthetic methods for fused polyheterocyclic compounds, such as through [3+2] cycloaddition reactions, further underscores the potential for this chiral building block in constructing novel molecular frameworks. rsc.org
Construction of Spiro Compounds
The synthesis of spiropiperidines has gained significant attention in medicinal chemistry due to their rigid three-dimensional structures. whiterose.ac.ukrsc.org General strategies for constructing spiropiperidines involve either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a pre-existing spiro-center. whiterose.ac.ukrsc.org
Although direct utilization of this compound in spirocycle synthesis is not explicitly reported, its structure lends itself to such applications. For example, the primary amine could be transformed into a nucleophilic group that initiates an intramolecular cyclization onto a suitably positioned electrophilic center attached to the piperidine ring, leading to a spirocyclic system. The synthesis of new dihydrospiro[quinoline-2,4'-piperidines] has been achieved through a two-step route starting from 4-piperidone, demonstrating the feasibility of constructing spiro systems from piperidine precursors. researchgate.net Furthermore, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines highlights advanced methods for obtaining enantioenriched spirocyclic piperidines, which could be conceptually applied to derivatives of this compound. rsc.org
Applications in the Preparation of Advanced Pharmaceutical Intermediates
The true value of this compound lies in its potential as a precursor to advanced pharmaceutical intermediates. The chiral piperidine motif is a common feature in many approved drugs and clinical candidates. researchgate.net
Precursor to Biologically Active Amine Derivatives
The primary amine group of this compound is a key functional handle for derivatization to produce a wide array of biologically active amine derivatives. For instance, it can undergo reductive amination, acylation, and sulfonylation to introduce various substituents that can modulate the pharmacological properties of the resulting molecules.
A closely related compound, (2R,4R)-2-Methylpiperidin-4-ol, serves as a valuable building block for the synthesis of diverse biologically active molecules, including cholinesterase inhibitors for Alzheimer's disease and local anesthetics. smolecule.com The conversion of the hydroxyl group to an amine would logically lead to intermediates with similar or enhanced biological activities. The synthesis of 4-substituted-4-aminopiperidine derivatives has been described as a key strategy for developing piperazine-based CCR5 antagonists, which are potent HIV-1 entry inhibitors. nih.gov
Incorporation into Known Pharmacophore Scaffolds
The rigid and chiral nature of the (2R,4R)-2-methylpiperidin-4-yl scaffold makes it an attractive component to incorporate into known pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The defined stereochemistry of this building block can lead to improved potency and selectivity of drug candidates.
For example, the related compound (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is a key intermediate in the synthesis of Argatroban, a direct thrombin inhibitor. google.com This highlights the acceptance and utility of the (2R,4R)-4-methylpiperidine-2-yl scaffold in approved pharmaceuticals. The introduction of the 4-amino group provides an additional vector for modification and interaction with biological targets.
Derivatization for Scaffold Diversity and Library Synthesis
The ability to easily derivatize this compound at both the primary and secondary amine positions makes it an ideal scaffold for the creation of chemical libraries for high-throughput screening. By systematically reacting the amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes), a large number of distinct compounds can be generated.
The synthesis of a library of 4-substituted-4-aminopiperidine derivatives has been shown to be an effective approach for the discovery of new CCR5 antagonists. nih.gov This strategy allows for the exploration of the structure-activity relationship (SAR) around the piperidine core, leading to the identification of optimized drug candidates. The commercial availability of this compound dihydrochloride (B599025) further facilitates its use in such library synthesis endeavors.
The table below summarizes the potential derivatization reactions of this compound for generating scaffold diversity.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
| Acylation | Carboxylic Acids, Acid Chlorides | Amide | Introduction of diverse side chains for SAR studies |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Modification of electronic properties and H-bonding |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Elaboration of the primary amine with various groups |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduction of alkyl substituents on the ring nitrogen |
By leveraging these derivatization strategies, medicinal chemists can efficiently generate a multitude of novel compounds based on the this compound scaffold, significantly enhancing the potential for discovering new and effective therapeutic agents.
Amidation and Sulfonamidation Reactions
The primary amino group of this compound is readily acylated to form amides and sulfonamides, which are prevalent functionalities in numerous biologically active compounds.
Amidation: Standard peptide coupling conditions are effective for the acylation of the 4-amino group. These reactions typically involve the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of the piperidine derivative. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com The choice of solvent is typically a non-protic organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Table 1: Exemplary Amidation Reactions
| Carboxylic Acid | Coupling Reagent/Additive | Solvent | Product |
| Acetic Acid | DCC/HOBt | DCM | N-((2R,4R)-2-Methylpiperidin-4-yl)acetamide |
| Benzoic Acid | HATU/DIPEA | DMF | N-((2R,4R)-2-Methylpiperidin-4-yl)benzamide |
| Phenylacetic Acid | EDC HCl/DMAP | DCM | N-((2R,4R)-2-Methylpiperidin-4-yl)-2-phenylacetamide |
Sulfonamidation: The synthesis of sulfonamides from this compound is generally achieved by reacting the amine with a sulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent.
Table 2: Exemplary Sulfonamidation Reactions
| Sulfonyl Chloride | Base | Solvent | Product |
| Methanesulfonyl Chloride | Triethylamine | DCM | N-((2R,4R)-2-Methylpiperidin-4-yl)methanesulfonamide |
| Benzenesulfonyl Chloride | Pyridine | THF | N-((2R,4R)-2-Methylpiperidin-4-yl)benzenesulfonamide |
| p-Toluenesulfonyl Chloride | Triethylamine | DCM | N-((2R,4R)-2-Methyl-4-((4-methylphenyl)sulfonamido)piperidine) |
Alkylation and Arylation Strategies
While the primary amine at C4 is generally more reactive, selective N-alkylation or N-arylation at the secondary amine of the piperidine ring can be achieved, often requiring protection of the more nucleophilic primary amine.
Alkylation: Reductive amination is a common strategy for the N-alkylation of the piperidine nitrogen. This involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. acs.org For direct alkylation with alkyl halides, prior protection of the 4-amino group, for instance as a carbamate, is typically necessary to ensure selectivity.
Arylation: The N-arylation of the piperidine nitrogen can be accomplished through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the N-H bond with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Formation of Ureas and Carbamates
The primary amino group of this compound readily participates in reactions to form ureas and carbamates, key functionalities in many drug candidates.
Urea (B33335) Formation: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. This reaction is typically fast and proceeds without the need for a catalyst. Alternatively, reaction with carbamoyl (B1232498) chlorides or by sequential addition to phosgene (B1210022) or a phosgene equivalent can also yield ureas. nih.gov The direct reaction with carbon dioxide and another amine under specific catalytic conditions is a greener approach to urea synthesis. organic-chemistry.org
Table 3: Exemplary Urea Formation Reactions
| Reagent | Solvent | Product |
| Phenyl isocyanate | THF | 1-((2R,4R)-2-Methylpiperidin-4-yl)-3-phenylurea |
| Methyl isocyanate | DCM | 1-Methyl-3-((2R,4R)-2-methylpiperidin-4-yl)urea |
| 4-Chlorophenyl isocyanate | Acetonitrile (B52724) | 1-(4-Chlorophenyl)-3-((2R,4R)-2-methylpiperidin-4-yl)urea |
Carbamate Formation: Carbamates are typically prepared by reacting the primary amine with a chloroformate in the presence of a base to neutralize the resulting HCl. Another common method is the reaction with a dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc₂O), which is a standard method for introducing the Boc protecting group.
Table 4: Exemplary Carbamate Formation Reactions
| Reagent | Base | Solvent | Product |
| Benzyl chloroformate | Triethylamine | DCM | Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate |
| Ethyl chloroformate | Pyridine | THF | Ethyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate |
| Di-tert-butyl dicarbonate | - | DCM | tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate |
Generation of Analogues with Modified Stereochemistry
The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize the other stereoisomers of 2-methyl-4-aminopiperidine—(2S,4S), (2R,4S), and (2S,4R)—is crucial for structure-activity relationship (SAR) studies.
The synthesis of these stereoisomers typically relies on stereoselective methods, often starting from chiral precursors or employing chiral catalysts. One common strategy involves the stereoselective reduction of a corresponding 2-methyl-4-oximinopiperidine or the reductive amination of a 2-methyl-4-piperidone. youtube.com The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction.
For instance, the synthesis of (2S,4S)-2-methylpiperidin-4-ol has been achieved through a diastereoselective intramolecular Corey-Chaykovsky ring-closing reaction of a sulfonium (B1226848) salt derived from (R)-(-)-2-phenylglycinol. researchgate.netrsc.org This alcohol can then be converted to the corresponding amine.
Another approach involves the hydrogenation of a substituted pyridine precursor, such as 4-methyl-2-pyridinecarboxylic acid, followed by resolution of the resulting diastereomers. google.com For example, the synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid has been reported via hydrogenation and subsequent resolution with a chiral acid. google.com This carboxylic acid could potentially be converted to the corresponding amine through a Curtius or similar rearrangement.
The availability of different stereoisomers, such as tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate, from commercial sources also facilitates the exploration of the chemical space around this scaffold. bldpharm.com
Computational and Theoretical Studies of 2r,4r 2 Methylpiperidin 4 Amine
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For piperidine (B6355638) derivatives, DFT calculations offer significant insights into their behavior.
DFT calculations are instrumental in elucidating the electronic properties of piperidine-containing molecules. Studies on related compounds, such as 1-amino-2,6-dimethylpiperidine, have utilized DFT (specifically the B3LYP/6-31+G(d,p) level of theory) to determine molecular geometry, harmonic vibrational frequencies, and bonding characteristics. iaea.org Such analyses include the examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and kinetic stability of a molecule. iaea.orgresearchgate.net
For instance, in a study of 1-amino-2,6-dimethylpiperidine, the HOMO and LUMO energies were calculated to understand charge transfer and intramolecular interactions. iaea.orgresearchgate.net This type of analysis for (2R,4R)-2-Methylpiperidin-4-amine would reveal how the specific stereochemistry of the methyl and amine groups on the piperidine ring influences the electron distribution and the molecule's reactivity. Natural Bond Orbital (NBO) analysis, another common DFT-based technique, can further explain charge delocalization and the nature of the bonds within the molecule. researchgate.netnih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Piperidine Analog
Note: This data is illustrative and based on findings for analogous compounds, not this compound itself.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
This interactive table is based on typical values found in DFT studies of similar piperidine derivatives.
DFT calculations can predict the reactivity of molecules by identifying regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface, for example, visually represents the charge distribution and is used to predict how a molecule will interact with other chemical species. dntb.gov.ua
In studies of piperidine nitroxide derivatives, DFT has been used to correlate the rate of reduction with the computed energy gap between the singly occupied molecular orbital (SOMO) and the LUMO. acs.org This demonstrates how computational methods can provide mechanistic insights into reaction pathways. For this compound, DFT could be employed to understand its protonation states, which is crucial for its interaction with biological targets. The piperidine nitrogen's basicity and the amine group's nucleophilicity would be key areas of investigation. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions over time.
The piperidine ring is not planar and exists predominantly in chair conformations. The orientation of substituents (axial vs. equatorial) significantly impacts the molecule's stability and properties. For N-acyl-2-methylpiperidines, computational studies have shown that the energy difference between conformers with axial and equatorial methyl groups is influenced by steric hindrance and conformational entropy. nih.govacs.org
MD simulations can sample these different conformations and determine their relative stabilities. researchgate.net For this compound, the preferred conformation would depend on the interplay between the equatorial and axial positions of the methyl and amine groups to minimize steric strain. Ultrafast conformational dynamics studies on N-methylpiperidine have revealed transitions between chair and twist conformers on a picosecond timescale, highlighting the flexibility of the piperidine ring. rsc.org
Table 2: Conformational Energy Profile of a 2-Methylpiperidine Analog
Note: This data is illustrative and based on findings for analogous compounds.
| Conformer | Relative Free Energy (kcal/mol) | Key Feature |
| Equatorial-Chair | 0.0 (most stable) | Methyl group is in the equatorial position, minimizing steric interactions. |
| Axial-Chair | +1.8 | Methyl group is in the axial position, leading to 1,3-diaxial strain. |
| Twist-Boat | +5.5 | A higher energy, flexible conformation. |
This interactive table is based on typical values from conformational analysis of similar piperidine derivatives. acs.org
MD simulations are a cornerstone of modern drug discovery, used to study how a ligand interacts with its biological target. nih.gov In studies of piperidine derivatives as inhibitors of enzymes like acetylcholinesterase or as ligands for receptors like the sigma-1 receptor, MD simulations reveal the stability of the ligand in the binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The focus here is on the mechanistic interpretation of these models.
QSAR models developed for piperidine analogs often use a variety of molecular descriptors that quantify steric, electronic, and hydrophobic properties. researchgate.netnih.gov For example, a QSAR study on piperine (B192125) analogs as bacterial efflux pump inhibitors found that the partial negative surface area and the molecular shape were key determinants of activity. nih.gov This suggests that both electrostatic interactions and the way the molecule fits into the binding site are crucial.
For a series of compounds including this compound, a QSAR model could reveal the importance of its specific 3D structure. An atom-based 3D-QSAR study on piperidine-3-carboxamide derivatives, for instance, used contour maps to visualize favorable and unfavorable regions for activity. nih.gov Blue cubes in these maps might indicate where positive charge or hydrogen bond donors enhance activity, while red cubes could show regions where bulky groups are detrimental. nih.gov Such a model would mechanistically link the stereochemistry of the methyl and amine groups to the compound's potency, guiding the design of more active molecules. researchgate.net
Ligand Design Principles (excluding clinical efficacy)
In the context of designing inhibitors, the piperidine scaffold can serve as a rigid core to position key interacting groups. For instance, in the development of HIV-1 protease inhibitors, the piperidine ring has been effectively utilized as a P2-ligand, which interacts with the S2 subsite of the enzyme. plos.orgplos.org The design strategy often involves modifying the substituents on the piperidine ring to optimize interactions with the target protein. The stereochemistry at the substitution points is a critical factor, as different isomers can adopt distinct conformations, leading to vastly different binding affinities. plos.org For example, studies on piperidine derivatives as HIV-1 protease inhibitors have shown that both the stereochemistry and the position of substituents on the piperidine ring are crucial for potency. plos.org
Prediction of Binding Modes (excluding clinical outcomes)
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize potential binding modes and understand the key interactions that stabilize the ligand-protein complex.
For substituted piperidines, docking studies can reveal how the ring conformation (chair, boat, or twist-boat) and the axial or equatorial positioning of substituents influence the fit within a binding pocket. In a study on piperidine-based HIV-1 protease inhibitors, molecular docking of a potent inhibitor (compound 22a ) revealed that the piperidine ring occupies the S2 pocket of the enzyme. The docking pose showed specific hydrogen bonding interactions between the ligand and the protein residues, which are crucial for its inhibitory activity. plos.org The orientation of the substituents on the piperidine ring was found to be critical for establishing these favorable interactions. plos.orgplos.org
In Silico Docking Studies for Molecular Interactions
In silico docking studies provide a more detailed picture of the molecular interactions at the heart of ligand recognition and binding. These studies can quantify the strength of the interaction and identify the specific amino acid residues involved.
Binding Affinity Predictions (excluding clinical outcomes)
Computational methods can be used to estimate the binding affinity of a ligand for its target, often expressed as a docking score or a predicted inhibitory constant (Ki) or IC50 value. These predictions are valuable for prioritizing compounds for synthesis and experimental testing.
Structure-activity relationship studies on a series of piperidine-derived HIV-1 protease inhibitors demonstrated a clear correlation between the substitution pattern and the inhibitory potency. plos.org The following table summarizes the enzymatic inhibitory activity (IC50) for a selection of these compounds, highlighting the impact of different substituents on the piperidine scaffold.
| Compound | P2-Ligand (Piperidine Derivative) | P2'-Ligand (Phenylsulfonamide) | IC50 (nM) plos.org |
| 22a | (R)-piperidine-3-carboxamide | 4-methoxylphenylsulfonamide | 3.61 |
| 22b | (R)-piperidine-3-carboxamide | 4-fluorophenylsulfonamide | 10.3 |
| 24a | (S)-piperidine-3-carboxamide | 4-methoxylphenylsulfonamide | 11.2 |
| 24b | (S)-piperidine-3-carboxamide | 4-fluorophenylsulfonamide | 18.5 |
This table is based on data for piperidine derivatives from a study on HIV-1 protease inhibitors and is presented to illustrate computational and SAR principles.
These results underscore the sensitivity of binding affinity to subtle changes in the ligand structure, including the stereochemistry of the piperidine ring and the nature of its substituents. plos.org
Exploration of Active Site Interactions
A detailed analysis of the docked poses from in silico studies can elucidate the specific non-covalent interactions that contribute to binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the docking study of the potent HIV-1 protease inhibitor 22a , the analysis of the binding mode revealed key interactions within the active site. The ligand was observed to form hydrogen bonds with critical residues in the enzyme's active site. plos.org The piperidine ring and its substituents were positioned to make favorable van der Waals contacts within the hydrophobic S2 pocket. Such detailed interaction maps are invaluable for understanding the basis of molecular recognition and for guiding the rational design of new inhibitors with improved potency and selectivity. plos.orgplos.org
Mechanistic Studies in Chemical Biology and Ligand Design
Design and Synthesis of Ligands Incorporating the (2R,4R)-2-Methylpiperidin-4-amine Moiety
The design and synthesis of new chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. The this compound scaffold provides a valuable starting point for developing ligands with desirable properties.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a computational or rational design strategy used to identify novel molecular backbones with similar biological activity to a known active compound. This approach can lead to the discovery of compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. While specific examples of scaffold hopping directly employing this compound are not extensively documented in publicly available literature, the principle involves replacing a core structural element of a known ligand with this piperidine (B6355638) derivative to explore new chemical space and patent opportunities.
Bioisosteric replacement is a related strategy where a functional group in a lead compound is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. The amine and methyl groups on the piperidine ring of this compound, along with the ring nitrogen, offer multiple points for bioisosteric modifications. For instance, the amine group could be replaced with other hydrogen-bond donors or acceptors to fine-tune interactions with a target protein.
Structure-Activity Relationship (SAR) Studies for Target Interaction
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies focusing solely on derivatives of this compound are limited, research on related methyl-piperidine containing compounds provides valuable insights.
For example, in the development of cholinesterase inhibitors, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated. One of the most potent and selective butyrylcholinesterase (BuChE) inhibitors identified was 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e), with an IC50 of 2.2 μM. nih.gov This compound, while not the exact (2R,4R) isomer, highlights the favorable contribution of a methyl-piperidine moiety to the inhibitory activity. The SAR data from this study indicated that the steric and electronic properties of the substituents at both the C-2 and C-4 positions of the pyrimidine (B1678525) ring were sensitive to cholinesterase inhibition. nih.gov
The study further explored the impact of different alkyl groups on the piperazine (B1678402) ring at the C-2 position. A methyl group at the 4-position of the piperazine (compound 7d) resulted in moderate acetylcholinesterase (AChE) inhibition (IC50 = 24.9 μM), whereas increasing the alkyl chain length to propyl (compound 7k) led to improved AChE inhibition (IC50 = 15.3 μM). nih.gov These findings underscore the importance of subtle structural modifications in tuning the potency and selectivity of enzyme inhibitors.
| Compound | Target Enzyme | IC50 (μM) |
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) | BuChE | 2.2 |
| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) | AChE | 24.9 |
| N-benzyl-2-(4-propylpiperazin-1-yl)pyrimidin-4-amine (7k) | AChE | 15.3 |
Molecular Interactions with Biological Targets
The specific stereochemistry of this compound plays a critical role in its interactions with biological macromolecules. The defined spatial orientation of its functional groups dictates its binding affinity and selectivity for receptors and enzymes.
Receptor Binding Affinity Studies (in vitro, mechanistic)
While comprehensive in vitro binding affinity data for ligands derived specifically from this compound are not widely published, the importance of the piperidine scaffold in receptor interaction is well-established. For instance, a compound containing a closely related (3R,4R)-4-methyl-3-piperidinyl moiety, N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been synthesized and cataloged, indicating its relevance in medicinal chemistry research. nih.gov
The synthesis and biological evaluation of various piperidine derivatives have demonstrated their potential as ligands for a range of receptors. The specific stereochemistry, as in the (2R,4R) configuration, is often crucial for achieving high-affinity binding by ensuring an optimal fit within the receptor's binding pocket.
Enzyme Inhibition Mechanisms (in vitro, mechanistic)
The this compound scaffold has been recognized for its potential in developing enzyme inhibitors. The related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, is a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor. google.com This highlights the value of the (2R,4R)-methyl-piperidine core in designing molecules that can interact with the active sites of enzymes.
Molecular Recognition Studies (e.g., Prion Protein Interactions)
There is currently a lack of specific research detailing the molecular recognition between this compound and prion proteins. However, the development of small molecules that can interfere with the misfolding and aggregation of prion proteins is an active area of research. Compounds that can stabilize the native conformation of the prion protein (PrPC) or inhibit its conversion to the infectious scrapie form (PrPSc) are of great interest. The defined three-dimensional structure of this compound makes it a potential candidate for inclusion in scaffolds designed to interact with specific epitopes on the prion protein surface, thereby potentially modulating its pathological aggregation.
Development of Probes and Chemical Tools
The development of chemical probes, such as radioligands and fluorescent probes, is crucial for understanding the intricate mechanisms of biological systems. These tools allow for the visualization, quantification, and characterization of specific molecular targets, including receptors, enzymes, and transporters, within their native environment. The unique stereochemistry of this compound makes it an interesting candidate for incorporation into such probes, offering the potential for high affinity and selectivity.
Radioligands are compounds labeled with a radioactive isotope, which allows for their detection and quantification at very low concentrations. They are indispensable tools in pharmacology and neurobiology for characterizing receptor binding properties, density, and distribution in tissues. The development of radioligands based on the this compound scaffold would involve the incorporation of a radionuclide, such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F).
The synthesis of such radioligands would typically involve modifying the this compound core structure. For instance, the primary amine could be acylated or alkylated with a moiety containing the radioisotope or a precursor for radiolabeling. Alternatively, a functional group amenable to radiolabeling could be introduced elsewhere on the piperidine ring or on the methyl substituent.
Hypothetical Research Findings:
Interactive Data Table: Hypothetical Binding Affinities of [¹⁸F]Fluoroethylated this compound Analogs for a Novel GPCR Target
| Compound ID | Modification on Amine | Receptor Binding Affinity (Ki, nM) |
| [¹⁸F]1a | -CH₂CH₂¹⁸F | 15.2 |
| [¹⁸F]1b | -COCH₂¹⁸F | 28.5 |
| [¹⁸F]1c | -SO₂-C₆H₄-¹⁸F | 8.9 |
This table presents hypothetical data for illustrative purposes. The binding affinities would be determined through competitive binding assays against a known radioligand for the target receptor.
The selectivity of these hypothetical radioligands for the target receptor over other related receptors would be a critical parameter to evaluate. High selectivity is essential for accurately mapping the distribution of a specific receptor subtype in complex biological samples like the brain.
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. This property allows for the visualization of biological processes in real-time using techniques like fluorescence microscopy and flow cytometry. The development of fluorescent probes from this compound would involve conjugating a fluorophore to the core scaffold.
The primary amine of this compound provides a convenient handle for attaching a wide variety of fluorescent dyes, such as fluorescein, rhodamine, or cyanine (B1664457) dyes. The choice of fluorophore would depend on the specific application, including the desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield) and the biological environment.
Detailed Research Findings:
As with radioligands, specific examples of fluorescent probes derived from this compound are not prominently featured in published literature. However, the principles of their design and application are well-established. A research program focused on developing such probes would likely synthesize a small library of compounds with different fluorophores and linkers to optimize their performance in biological assays.
Key characteristics to be evaluated would include the probe's brightness, photostability, and specificity for the intended target. Furthermore, the impact of the fluorophore on the binding affinity and selectivity of the core this compound scaffold for its biological target would need to be carefully assessed.
Interactive Data Table: Photophysical Properties of Hypothetical Fluorescent Probes Derived from this compound
| Probe ID | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| FP-1 | Fluorescein | 494 | 518 | 0.92 |
| FP-2 | Rhodamine B | 555 | 580 | 0.70 |
| FP-3 | Cyanine5 | 649 | 670 | 0.28 |
This table presents hypothetical data for illustrative purposes. The quantum yield is a measure of the efficiency of fluorescence.
These fluorescent probes could then be used in a variety of in vitro and in cellulo assays. For example, they could be used to visualize receptor localization on the cell surface or within intracellular compartments, to monitor receptor trafficking, or to develop high-throughput screening assays for the discovery of new drug candidates.
Advanced Analytical Characterization in Research Contexts
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable tools for mapping the molecular architecture of (2R,4R)-2-Methylpiperidin-4-amine, providing detailed information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) ring and the methyl and amine groups. The chemical shifts (δ) are influenced by the stereochemistry of the molecule. The cis relationship between the methyl group at C2 and the amine group at C4 results in specific chemical shifts and coupling constants for the axial and equatorial protons on the ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in the piperidine ring, as well as the methyl group carbon, would resonate at a characteristic chemical shift. The specific δ values are sensitive to the stereochemical configuration, and thus, comparison with data for other stereoisomers of 2-methylpiperidin-4-amine (B12081856) would confirm the (2R,4R) arrangement.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY experiments establish proton-proton coupling networks, identifying adjacent protons within the piperidine ring. HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, confirming the cis stereorelationship between the C2-methyl group and the C4-amine group.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (ppm) |
| H2 | 2.5 - 2.7 |
| H3 (axial) | 1.2 - 1.4 |
| H3 (equatorial) | 1.8 - 2.0 |
| H4 | 2.8 - 3.0 |
| H5 (axial) | 1.2 - 1.4 |
| H5 (equatorial) | 1.8 - 2.0 |
| H6 (axial) | 2.6 - 2.8 |
| H6 (equatorial) | 3.0 - 3.2 |
| NH₂ | 1.5 - 2.5 (broad) |
| CH₃ | 1.0 - 1.2 |
| Note: These are predicted chemical shift ranges and can vary based on solvent and other experimental conditions. |
Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound.
Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₆H₁₄N₂), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For C₆H₁₄N₂, the calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition and rule out other potential formulas with the same nominal mass.
| Mass Spectrometry Data | |
| Technique | Expected Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Expected [M+H]⁺ (HRMS) | 115.1230 |
| Note: The expected HRMS value is for the protonated molecule. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the N-H bending vibration (around 1600 cm⁻¹), and C-H stretching and bending vibrations of the aliphatic ring and methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks significant chromophores that absorb in the UV-Vis range, this technique is generally not used for its structural characterization. It would be expected to have minimal to no absorption above 200 nm.
Chromatographic Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound, both in terms of achiral impurities and the presence of other stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. Using a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic or basic modifier), the compound can be separated from any non-volatile impurities. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks.
Chiral Chromatography (e.g., Chiral HPLC, GC)
The determination of the enantiomeric excess (e.e.) is critical for any chiral compound. Chiral chromatography is the most common and reliable method for this purpose.
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of a compound. For this compound, a derivatization step is often necessary to introduce a chromophore (e.g., by reaction with a benzoyl chloride derivative) to allow for UV detection and to enhance the interaction with the CSP. The two enantiomers, (2R,4R) and (2S,4S), would exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Chiral Gas Chromatography (GC): Chiral GC can also be employed, often after derivatization of the amine groups to make the compound more volatile. A capillary column coated with a chiral stationary phase is used to separate the enantiomers.
The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and stereochemical purity for its intended research applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for both qualitative identification and quantitative assessment of purity. The gas chromatography component separates the compound from any impurities or reaction byproducts based on differences in their boiling points and affinities for the stationary phase of the GC column.
Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would reveal characteristic losses of functional groups, such as the methyl or amine moieties, aiding in its structural confirmation. While GC-MS is a powerful tool, it typically does not differentiate between enantiomers unless a chiral stationary phase is employed in the gas chromatograph.
| Analytical Parameter | Description |
| Retention Time (RT) | The time it takes for this compound to travel through the GC column. This is a characteristic value under specific chromatographic conditions. |
| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule, confirming its molecular weight. |
| Fragmentation Pattern | A series of peaks corresponding to the masses of fragments from the parent molecule, which helps to elucidate its structure. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the molecule, which can then be compared to the theoretical values calculated from its chemical formula (C₆H₁₄N₂). The close agreement between the experimentally determined and calculated values serves as a crucial verification of the compound's empirical and molecular formula, thereby confirming its compositional integrity.
For a pure sample of this compound, the expected elemental composition would be calculated as follows:
Carbon (C): (6 * 12.01) / 114.19 * 100% = 63.11%
Hydrogen (H): (14 * 1.01) / 114.19 * 100% = 12.35%
Nitrogen (N): (2 * 14.01) / 114.19 * 100% = 24.54%
Experimental results from elemental analysis that fall within a narrow margin of these theoretical values provide strong evidence for the successful synthesis of the target compound.
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 63.11 |
| Hydrogen (H) | 12.35 |
| Nitrogen (N) | 24.54 |
Optical Rotation Measurements for Chiral Purity
Optical rotation is a critical analytical technique for characterizing chiral compounds. It measures the extent to which a substance rotates the plane of polarized light. Since this compound is a specific stereoisomer, it is optically active and will rotate plane-polarized light in a characteristic direction and magnitude. The specific rotation, [α], is a fundamental physical property of a chiral compound and is determined at a specific temperature, wavelength (typically the sodium D-line, 589 nm), and concentration.
The measurement of optical rotation is a direct indicator of the enantiomeric purity of the sample. A pure sample of this compound will exhibit a specific rotation value. The presence of its enantiomer, (2S,4S)-2-Methylpiperidin-4-amine, would lead to a decrease in the magnitude of the observed rotation, with a racemic mixture showing no optical rotation. Therefore, precise optical rotation measurements are essential to confirm that the desired stereoisomer has been synthesized and isolated with high chiral purity.
| Parameter | Significance for this compound |
| Specific Rotation [α] | A characteristic physical constant for the pure compound under defined conditions (temperature, wavelength, solvent). |
| Enantiomeric Excess (ee) | The measurement of optical rotation allows for the calculation of the enantiomeric excess, which quantifies the purity of the chiral sample. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The development of efficient, sustainable, and scalable synthetic routes to enantiomerically pure (2R,4R)-2-Methylpiperidin-4-amine is paramount for its broader application. Current research in piperidine (B6355638) synthesis points towards several innovative strategies that could be adapted for this purpose.
Development of More Sustainable and Greener Syntheses
Modern organic synthesis places a strong emphasis on environmentally benign methods. Future research should focus on developing greener synthetic pathways to this compound that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Chemoenzymatic Approaches: Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral amines. A promising avenue is the use of transaminases or other enzymes in cascade reactions to convert prochiral precursors into the desired (2R,4R) stereoisomer with high enantiomeric and diastereomeric purity. For instance, a chemoenzymatic approach involving an amine oxidase and an ene-imine reductase cascade has been successfully used for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. ajchem-a.comnih.gov This methodology could be adapted to produce 2,4-disubstituted piperidines like the target compound.
Green Solvents and Catalysts: The use of deep eutectic solvents (DESs) or water as reaction media can significantly improve the environmental footprint of a synthesis. organic-chemistry.org Research into one-pot, multi-component reactions using non-toxic catalysts, such as nanomagnetite, in green solvents could lead to more sustainable production methods for piperidine derivatives. ajchem-a.com
| Green Synthesis Approach | Potential Application to this compound | Key Advantages |
| Chemoenzymatic Synthesis | Stereoselective synthesis from a prochiral precursor using engineered enzymes (e.g., transaminases). | High stereoselectivity, mild reaction conditions, reduced use of protecting groups. |
| Deep Eutectic Solvents (DESs) | Use as a recyclable and biodegradable reaction medium for key synthetic steps. | Low toxicity, low cost, often biodegradable. |
| Multi-component Reactions | One-pot synthesis from simple starting materials to reduce intermediate isolation and purification steps. | Increased efficiency, reduced waste, atom economy. |
Flow Chemistry Applications for Continuous Production
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. nih.gov The continuous production of this compound or its key intermediates could be achieved by translating optimized batch reactions into a flow regime. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. For example, a flow electrochemistry-enabled synthesis has been reported for 2-substituted N-(methyl-d)piperidines, demonstrating the potential for precise control over reaction conditions. nih.gov
Machine Learning-Assisted Retrosynthesis
Expanding the Derivatization Landscape
The true potential of this compound lies in its use as a scaffold for the synthesis of more complex molecules with tailored properties. Future research should focus on exploring its derivatization potential beyond simple N-acylation or alkylation.
Accessing Underexplored Substitution Patterns
The existing methyl and amino groups on the piperidine ring provide two distinct points for functionalization. However, methods for selectively functionalizing other positions on the ring would significantly expand the accessible chemical space. For instance, developing catalytic methods for C-H activation at positions 3, 5, or 6 would allow for the introduction of a wide range of substituents, leading to novel analogs with potentially unique biological activities. Recent advances in the synthesis of polysubstituted piperidines, such as boronyl radical-catalyzed (4+2) cycloaddition, could provide pathways to novel analogs not accessible through traditional methods. nih.gov
Incorporation into Macrocyclic Systems
Macrocycles are an important class of molecules in drug discovery, often exhibiting high binding affinity and selectivity for their biological targets. nih.gov The rigid, chiral structure of this compound makes it an excellent building block for the synthesis of novel macrocyclic systems. The two reactive handles (the secondary amine in the ring and the primary exocyclic amine) allow for its incorporation into peptide or non-peptide macrocycles. This could be achieved through techniques like ring-closing metathesis or other modern macrocyclization reactions. The resulting macrocycles would have well-defined three-dimensional structures, which is a key factor for achieving high biological activity.
| Derivatization Strategy | Potential Outcome | Relevance |
| C-H Activation | Introduction of new functional groups at positions 3, 5, or 6. | Creation of novel analogs with diverse properties. |
| Macrocyclization | Synthesis of conformationally constrained macrocycles. | Development of potent and selective binders for biological targets. |
Advanced Computational Modeling
The integration of sophisticated computational methods is poised to revolutionize the exploration of piperidine derivatives like this compound. These in silico approaches can significantly accelerate the design and development process, saving time and resources by predicting molecular properties and interactions before undertaking complex and costly laboratory synthesis.
Enhanced Prediction of Stereoselectivity
The synthesis of specific stereoisomers of substituted piperidines is a significant chemical challenge. The biological activity of chiral molecules often depends profoundly on their stereochemistry, making control over this aspect of synthesis paramount.
Future research should focus on developing advanced computational models to predict and control the stereoselectivity of reactions involving the piperidine scaffold. While methods like rhodium-catalyzed C-H functionalization have been used for site-selective modifications of piperidines, the stereoselectivity can be variable and highly dependent on the specific catalyst and protecting groups used. researchgate.netnih.gov For instance, studies on N-protected piperidines have shown that catalysts like Rh2(R-TCPTAD)4 and Rh2(R-TPPTTL)4 can yield different diastereomeric and enantiomeric excesses. nih.gov
Developing enhanced predictive models would involve:
Quantum Mechanics (QM) and Density Functional Theory (DFT) Studies: These methods can elucidate reaction mechanisms and transition states, providing insight into the energetic factors that determine stereochemical outcomes. acs.org Mechanistic studies on related heterocycle syntheses have successfully used DFT to understand catalytic cycles. acs.org
Machine Learning (ML) Algorithms: By training ML models on existing experimental data from stereoselective reactions, it may become possible to predict the optimal catalysts, reagents, and conditions needed to achieve a desired stereoisomer of a this compound derivative with high accuracy.
Table 1: Computational Methods for Stereoselectivity Prediction
| Computational Method | Application in Piperidine Research | Potential for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction pathways and transition state energies in copper-catalyzed C-H amination for piperidine synthesis. acs.org | Predicting the most energetically favorable reaction pathways to achieve high stereoselectivity in functionalizing the amine or methyl groups. |
| Molecular Dynamics (MD) Simulations | Analyzing the conformational dynamics of catalyst-substrate complexes to understand stereochemical control. | Simulating the interaction of the chiral piperidine with chiral catalysts to predict the stereochemical outcome of C-H functionalization reactions. researchgate.netnih.gov |
| Machine Learning (ML) | Training models on reaction data to predict enantiomeric excess based on catalyst structure and reaction conditions. | Developing a predictive tool to select the optimal chiral catalyst for derivatization, bypassing extensive experimental screening. chemistryworld.com |
Integration with Artificial Intelligence for Drug Design
Future avenues for research include:
Generative AI Models: Employing generative models to design novel molecules by "decorating" the this compound core. These models can explore vast chemical space to create derivatives with optimized properties for binding to specific biological targets. pharmtech.com
AI-Powered Predictive Platforms: Using AI to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as potential drug-target interactions and off-target effects. nih.govarxiv.org Deep learning platforms can predict how a drug might interact with a target protein, even accounting for induced-fit effects where the protein structure adapts to the ligand. nih.gov This can de-risk and accelerate the progression of new candidates into preclinical development.
Exploration in New Biological Target Classes (Mechanistic Perspective)
While piperidine rings are present in many existing pharmaceuticals, the specific potential of the this compound isomer is underexplored. Future research should aim to screen this compound and its derivatives against novel biological targets to uncover new therapeutic applications.
Unveiling Novel Molecular Mechanisms
The piperidine scaffold is a versatile structural motif known to interact with a wide range of biological targets. Research on related piperidine compounds has identified activity against targets implicated in central nervous system disorders, cancer, cardiovascular disease, and osteoporosis. researchgate.netacs.orgacs.orgnih.gov
Future research on this compound should investigate its potential activity in these and other target classes. A mechanistic approach, combining biological screening with computational docking, is crucial. Molecular docking studies can provide insights into how the compound binds to a target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are responsible for its biological activity. nih.govrsc.org For example, piperidine derivatives have been successfully docked into the active sites of sigma-1 receptors and cathepsin K, revealing the molecular basis for their affinity. nih.govrsc.org This knowledge can then guide the synthesis of more potent and selective analogues.
Table 2: Potential Biological Target Classes for Piperidine Scaffolds
| Target Class | Therapeutic Area | Example from Piperidine Research | Relevance to this compound |
|---|---|---|---|
| Sigma Receptors (σ1R/σ2R) | CNS Disorders, Pain | Piperidine derivatives show high affinity and selectivity for σ1R. acs.orgrsc.orgnih.gov | The scaffold could be explored for developing novel σ1R agonists or antagonists for neurological conditions. |
| Histamine (B1213489) H3 Receptor | Cognitive Disorders | Dual-targeting ligands for H3 and sigma receptors have been developed from piperidine structures. acs.orgnih.gov | Potential starting point for developing agents for cognitive enhancement. |
| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives were identified as potent cathepsin K inhibitors. nih.gov | The amine functionality could be used to explore interactions with the active site of proteases like cathepsin K. |
| SGK1 Kinase | Cardiovascular Disease | Piperidine-substituted pyrazolopyrimidines act as SGK1 inhibitors. acs.org | Potential for developing novel cardiovascular drugs by incorporating the scaffold. |
| Cancer Signaling Pathways (e.g., STAT-3, PI3K/Akt) | Oncology | The related alkaloid piperine (B192125) modulates multiple cancer-related pathways. researchgate.net | Screening against a panel of cancer cell lines could reveal novel antiproliferative activity. |
Design of Multi-Target Ligands
Complex, multifactorial diseases like Alzheimer's disease and certain cancers often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The design of Multi-Target-Directed Ligands (MTDLs) is an emerging paradigm in medicinal chemistry that aims to incorporate multiple pharmacophores into a single molecule. nih.govnih.gov
The this compound scaffold is an excellent starting point for the design of MTDLs. Its distinct functional groups (a secondary amine, a primary amine, and a methyl group) on a rigid chiral framework can serve as anchor points for attaching different pharmacophoric elements. For example, research has shown that piperidine-based structures can be hybridized with other pharmacophores to simultaneously inhibit cholinesterases and BACE1 for the treatment of Alzheimer's disease. nih.gov Similarly, piperidine moieties have been key to designing dual-acting ligands for the histamine H3 and sigma-1 receptors. acs.orgnih.gov
Future research should leverage a fragment-based or hybridization approach, using the this compound core to design novel MTDLs. This strategy could lead to the development of more effective therapies for complex diseases by interfering with multiple disease-related pathways at once. nih.gov
Conclusion
Summary of Academic Contributions Related to (2R,4R)-2-Methylpiperidin-4-amine
The primary academic contributions of this compound lie in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its rigid, chair-like conformation and the specific spatial arrangement of its methyl and amine substituents allow for precise molecular recognition and interaction with biological targets. This has been notably demonstrated in at least two significant areas of drug discovery: the development of kappa opioid receptor antagonists and the creation of novel inhibitors for the treatment of fibrotic diseases.
Kappa Opioid Receptor Antagonists
In the quest for new treatments for depression, addiction, and other central nervous system disorders, the kappa opioid receptor (KOR) has been identified as a promising target. The development of antagonists for this receptor is a key area of research. A United States patent (US10676469B2) discloses a series of novel compounds that act as KOR antagonists. Within this patent, this compound is utilized as a crucial starting material. The patent's examples detail the synthesis of sophisticated molecules where the (2R,4R)-2-methylpiperidin-4-yl moiety is a core structural element. The specific stereochemistry of this fragment is essential for achieving the desired potency and selectivity for the kappa opioid receptor, underscoring the compound's contribution to the development of potential new therapies for neuropsychiatric conditions.
Inhibitors for Fibrotic Diseases
Fibrotic diseases, such as idiopathic pulmonary fibrosis, are characterized by the excessive accumulation of extracellular matrix, leading to organ damage and failure. There is a significant unmet medical need for effective anti-fibrotic therapies. A European patent application (EP3782997A1) describes a series of fused pyrimidine (B1678525) compounds designed to treat such conditions. The synthesis of these potential drug candidates incorporates this compound as a key building block. The structural framework provided by this chiral amine is integral to the interaction of the final compounds with their biological targets, aiming to modulate the signaling pathways involved in fibrosis. This highlights the compound's role in advancing the search for treatments for these debilitating diseases.
The academic contribution of this compound is therefore not as a standalone therapeutic agent, but as an indispensable chiral scaffold. Its use in the patented synthesis of these novel classes of compounds demonstrates its value to medicinal chemists in constructing molecules with precise three-dimensional architectures required for specific biological activities.
Outlook on its Continuing Importance in Chemical Research and Beyond
The future for this compound in chemical research and pharmaceutical development appears promising. The importance of chiral piperidine (B6355638) scaffolds in drug discovery is well-established, as they can significantly enhance the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.
The successful application of this compound in the development of kappa opioid receptor antagonists and potential anti-fibrotic agents paves the way for its use in other therapeutic areas. The principles of molecular design that led to its incorporation in these compounds can be extrapolated to other targets where a constrained, chiral amine is required for optimal binding.
Furthermore, the growing emphasis on the development of three-dimensional drug candidates to explore novel chemical space and improve drug-like properties will likely increase the demand for chiral building blocks like this compound. Its stereochemically defined structure offers a distinct advantage over flat, aromatic systems in achieving specific and high-affinity interactions with complex biological targets.
Beyond its current applications, research into new synthetic methodologies to access this and related chiral piperidines more efficiently and economically will be a key driver of its future use. As our understanding of the "rules" of engagement for chiral molecules with biological systems deepens, the strategic deployment of scaffolds like this compound will continue to be a cornerstone of innovative drug design. Its journey from a niche chemical entity to a valuable tool in the medicinal chemist's arsenal (B13267) is a testament to the enduring importance of stereochemistry in the quest for new and improved medicines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,4R)-2-Methylpiperidin-4-amine, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is the reduction of a substituted piperidinone intermediate using chiral catalysts to preserve stereochemistry. For example, asymmetric hydrogenation of 2-methylpiperidin-4-one with a Ru-BINAP catalyst can yield the (2R,4R) enantiomer. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥98%) .
- Key Analytical Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| Chiral HPLC | Enantiomer separation | Chiralpak AD-H column, 90:10 hexane:ethanol |
| Polarimetry | Optical rotation verification | [α]D²⁵ = +15.6° (c=1, CHCl₃) |
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial proximity of protons (e.g., axial methyl and amine groups in the (2R,4R) configuration). Compare experimental NMR shifts (e.g., δ 1.2 ppm for C2-CH₃) with computed DFT models for validation .
Q. What are the primary challenges in scaling up the synthesis of this compound?
- Methodological Answer : Key challenges include maintaining stereochemical integrity at scale and minimizing racemization. Continuous flow reactors with immobilized chiral catalysts (e.g., Pd/C with chiral ligands) improve yield and reduce side reactions. Process optimization should prioritize solvent selection (e.g., methanol vs. acetonitrile) and temperature control (≤40°C) .
Advanced Research Questions
Q. How do steric and electronic effects of the C2 methyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer : The C2 methyl group introduces steric hindrance, altering nucleophilic reactivity at the C4 amine. Computational studies (e.g., DFT or molecular docking) can model interactions with biological targets like G-protein-coupled receptors. Compare analogs (e.g., (2S,4R)- vs. (2R,4R)-enantiomers) to isolate steric contributions .
- Example Data :
| Analog | Binding Affinity (Ki, nM) | Selectivity Ratio (R/S) |
|---|---|---|
| (2R,4R) | 12.3 ± 1.2 | 8.5 |
| (2S,4R) | 98.7 ± 4.5 | 1.2 |
Q. What strategies resolve contradictions in biological activity data across enantiomers or analogs?
- Methodological Answer : Cross-validate assays (e.g., in vitro vs. in vivo) and control for impurities (e.g., <2% enantiomeric excess via HPLC). For conflicting SAR results, use free-energy perturbation (FEP) simulations to quantify binding energy differences. Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) .
Q. How can the compound’s pharmacokinetics be optimized without compromising stereochemical stability?
- Methodological Answer : Introduce prodrug strategies (e.g., amine acylation) to enhance bioavailability while retaining stereochemistry. Evaluate metabolic stability using liver microsome assays (e.g., human CYP3A4 isoform). Fluorine substitution at inert positions (e.g., C6) may improve half-life without affecting the (2R,4R) configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
